Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate, also known as EFPTC, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPTC is a thiazole derivative that exhibits unique chemical and pharmacological properties, making it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to act by modulating the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of neurotransmitters, leading to an increase in their levels in the brain. This compound has also been shown to bind to specific receptors in the brain, leading to changes in the activity of neurons and neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. This compound has also been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate is its relatively simple synthesis process, which makes it readily available for laboratory experiments. This compound is also highly stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate. One area of interest is the development of more potent and selective derivatives of this compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity issues.
Scientific Research Applications
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, making it a promising candidate for the treatment of neurological disorders. In pharmacology, this compound has been studied for its potential as a new class of drugs that target specific proteins and enzymes.
properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-22-15(21)14-13(11-4-3-5-12(17)10-11)19-16(23-14)20-8-6-18-7-9-20/h3-5,10,18H,2,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTBELSKZHZNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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